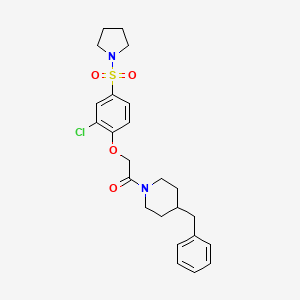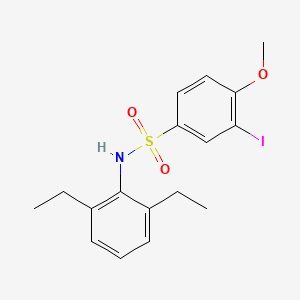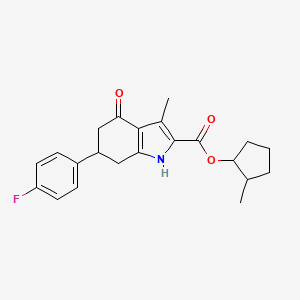
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
Übersicht
Beschreibung
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone is a complex organic compound that features a piperidine ring substituted with a benzyl group and an acetyl group linked to a phenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Acetyl Group: The acetyl group is introduced through an acylation reaction, often using acetyl chloride in the presence of a base.
Formation of the Phenoxy Moiety: The phenoxy moiety is synthesized separately and then attached to the piperidine ring through an etherification reaction.
Final Assembly: The final compound is assembled by linking the phenoxy moiety to the piperidine ring via a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
- 4-benzyl-1-{[2-chloro-4-(1-morpholinylsulfonyl)phenoxy]acetyl}piperidine
- 4-benzyl-1-{[2-chloro-4-(1-piperazinylsulfonyl)phenoxy]acetyl}piperidine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4S/c25-22-17-21(32(29,30)27-12-4-5-13-27)8-9-23(22)31-18-24(28)26-14-10-20(11-15-26)16-19-6-2-1-3-7-19/h1-3,6-9,17,20H,4-5,10-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYVVGTQPHQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4185773.png)
![3-({5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B4185798.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185799.png)

![3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-hydroxyphenyl)propanamide](/img/structure/B4185813.png)
![ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylate](/img/structure/B4185815.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-ethoxypropanamide](/img/structure/B4185823.png)

![3-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4185829.png)
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B4185841.png)
![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4185853.png)
![N-(2-cyanophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4185862.png)
